2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
描述
2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the metabolic pathways of cancer cells, leading to their destruction.
作用机制
2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide targets the mitochondrial tricarboxylic acid (TCA) cycle, which is responsible for generating energy in cells. Cancer cells rely heavily on the TCA cycle for their energy needs, and this compound disrupts this cycle, leading to the accumulation of toxic metabolites and ultimately, cell death. This compound also targets the pentose phosphate pathway, which is another metabolic pathway that is upregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It also inhibits the migration and invasion of cancer cells, which are important steps in cancer metastasis. This compound has been shown to reduce tumor growth in animal models of cancer, and it has also been well-tolerated in clinical trials.
实验室实验的优点和局限性
One advantage of 2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the efficacy of other anticancer drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in clinical settings.
未来方向
There are several future directions for research on 2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, there is potential for the development of combination therapies that include this compound and other anticancer drugs. Finally, further clinical trials are needed to fully evaluate the safety and efficacy of this compound in cancer treatment.
Conclusion:
In conclusion, this compound is a promising anticancer drug that targets the metabolic pathways of cancer cells. Its specificity for cancer cells and ability to enhance the efficacy of other anticancer drugs make it a valuable addition to cancer treatment. While there are some limitations to its use, further research is needed to fully evaluate its potential as a cancer therapy.
科学研究应用
2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical and clinical studies for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancers. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.
属性
IUPAC Name |
2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-13-11-16(25)8-10-19(13)23-20(26)14-7-9-17-18(12-14)22(28)24(21(17)27)15-5-3-2-4-6-15/h7-12,15,25H,2-6H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGQELFPEJGIPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。